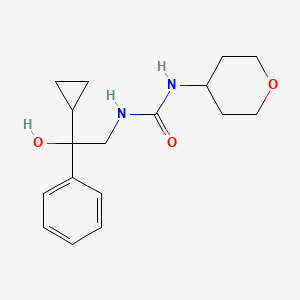![molecular formula C21H20N2O3 B2720131 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903447-18-6](/img/structure/B2720131.png)
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features both azetidinone and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the formation of the azetidinone ring followed by the introduction of the pyrrolidine moiety. One common method involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and environmentally friendly, providing high yields in a short reaction time .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (such as temperature, pressure, and catalyst concentration) would be essential to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the pyrrolidine ring can enhance binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound shares the azetidinone and pyrrolidine rings but differs in the substituents attached to these rings.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound features an azetidinone ring with different substituents, leading to distinct chemical properties.
Uniqueness: 1-[1-(2,2-Diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the presence of the diphenylacetyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
属性
IUPAC Name |
1-[1-(2,2-diphenylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-18-11-12-19(25)23(18)17-13-22(14-17)21(26)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERLJKDGTHEZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2720048.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2720049.png)


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2720060.png)
![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![N-(3,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2720070.png)
